2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the benzylsulfanyl and furan-2-ylmethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl thiol and appropriate leaving groups.
Attachment of the Furan-2-ylmethyl Group: This step can be achieved through alkylation reactions, where the furan-2-ylmethyl group is attached to the thienopyrimidine core using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thienopyrimidine core or the benzylsulfanyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives or benzylsulfanyl group reduction products.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer cells, the compound may induce programmed cell death through various mechanisms, including mitochondrial disruption and activation of caspases.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one: A structural isomer with a different arrangement of the thienopyrimidine core.
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-2(3H)-one: Another isomer with a different position of the carbonyl group.
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-5(3H)-one: A compound with a different substitution pattern on the thienopyrimidine core.
Uniqueness
2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both benzylsulfanyl and furan-2-ylmethyl groups. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17-16-15(8-10-23-16)19-18(20(17)11-14-7-4-9-22-14)24-12-13-5-2-1-3-6-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDGIYKCCDDTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.